Leucopyrokinin
Overview
Description
Leucopyrokinin is a myotropic neuropeptide first discovered in the cockroach Leucophaea maderae in 1986 . It is known for its role in accelerating pupariation in insects and promoting tanning age-dependently . The compound has a molecular formula of C42H66N12O12 and a molecular weight of 931.05 g/mol .
Scientific Research Applications
Leucopyrokinin has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in insect development, particularly in pupariation and tanning processes.
Medicine: Studied for its potential effects on mammalian systems, such as influencing cortisol levels in rats.
Industry: Utilized in the development of insect control agents, leveraging its role in insect physiology.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucopyrokinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Leucopyrokinin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Substitution: Amino acid residues in this compound can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, activated by DIC and HOBt.
Major Products: The major products of these reactions include various this compound analogs with modified biological activities, which are used for research purposes .
Comparison with Similar Compounds
Leucopyrokinin belongs to the pyrokinin family of insect neuropeptides, characterized by a C-terminal FXPRLamide sequence . Similar compounds include:
Pheromone Biosynthesis Activating Neuropeptide (PBAN): Involved in sex pheromone production in moths.
Diapause Hormone (DH): Regulates diapause in insects.
Myotropin: Influences muscle contractions in insects.
This compound is unique due to its specific role in accelerating pupariation and promoting tanning, distinguishing it from other pyrokinins that primarily regulate pheromone biosynthesis and diapause .
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66N12O12/c1-21(2)18-27(34(43)59)49-35(60)25(12-8-16-46-42(44)45)48-39(64)30-13-9-17-54(30)41(66)33(23(4)57)53-37(62)28(19-24-10-6-5-7-11-24)50-38(63)29(20-55)51-40(65)32(22(3)56)52-36(61)26-14-15-31(58)47-26/h5-7,10-11,21-23,25-30,32-33,55-57H,8-9,12-20H2,1-4H3,(H2,43,59)(H,47,58)(H,48,64)(H,49,60)(H,50,63)(H,51,65)(H,52,61)(H,53,62)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKVWFJBFXHZFD-SIDKUONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCC(=O)N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146231 | |
Record name | Leucopyrokinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104052-00-8 | |
Record name | Leucopyrokinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104052008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucopyrokinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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